2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride
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Overview
Description
2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride is a chemical compound with the molecular formula C15H20Cl2N2O2. It is known for its unique structure, which includes a dichlorophenoxy group and a cyclohexylamino group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with cyclohexylamine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-Dichlorophenoxy]acetic acid
- 2-[2,4-Dichloro-6-[(methylamino)methyl]phenoxy]acetamide
- 2-[2,4-Dichloro-6-[(ethylamino)methyl]phenoxy]acetamide
Uniqueness
2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its cyclohexylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
IUPAC Name |
2-[2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2.ClH/c16-11-6-10(8-19-12-4-2-1-3-5-12)15(13(17)7-11)21-9-14(18)20;/h6-7,12,19H,1-5,8-9H2,(H2,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHFCINUXYQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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